O-Ethyl-D-norvaline Hydrochloride
Description
O-Ethyl-D-norvaline Hydrochloride (CAS 144447-82-5, free base) is a modified amino acid derivative widely utilized in biochemical and oncological research. Its primary applications include studies on tumor suppression, apoptosis, and cellular signaling pathways . The compound features an ethyl ester group attached to the D-isomer of norvaline (a five-carbon linear amino acid), with a hydrochloride salt enhancing its solubility and stability in experimental settings. While its direct mechanistic role remains under investigation, its structural modifications make it a valuable tool for probing enzyme-substrate interactions and metabolic pathways in cancer models .
Properties
Molecular Formula |
C₇H₁₆ClNO₂ |
|---|---|
Molecular Weight |
181.66 |
Synonyms |
(R)-Ethyl 2-Aminopentanoate Hydrochloride |
Origin of Product |
United States |
Comparison with Similar Compounds
L-Valine Ethyl Ester Hydrochloride
Structural Differences :
- Backbone: L-Valine Ethyl Ester Hydrochloride (CAS synonyms include ethyl L-valinate hydrochloride) contains a branched four-carbon valine backbone, whereas O-Ethyl-D-norvaline Hydrochloride has a linear five-carbon norvaline chain.
- Stereochemistry: The L-configuration in valine derivatives contrasts with the D-configuration in O-Ethyl-D-norvaline, which may influence receptor binding or enzymatic processing .
- Functional Groups: Both compounds share an ethyl ester and hydrochloride group, but O-Ethyl-D-norvaline lacks the methyl branch present in valine.
MF13 (L-Proline-m-bis(2-chloroethyl)amino-L-phenylalanyl-L-norvaline Ethyl Ester Hydrochloride)
Structural Differences :
- Complexity: MF13 is a tripeptide containing L-norvaline ethyl ester hydrochloride linked to a chloroethylamino-phenylalanine and proline moiety, making it significantly larger and more complex than this compound .
- Bioactive Groups: The chloroethylamino group in MF13 confers alkylating activity, enabling DNA cross-linking, a feature absent in this compound.
Pharmacological Efficacy :
- Anticancer Activity: MF13 demonstrated 85% inhibition of human colon cancer growth in nude mice (p<0.001) and induced complete tumor regression in 20% of cases at high doses (15 mg/kg). This compound, while used in apoptosis studies, lacks documented direct antitumor efficacy .
- Therapeutic Index: MF13’s LD50 (27 mg/kg) is 11 times higher than its effective dose, suggesting a favorable safety profile. No comparable toxicity data exist for this compound .
Other Hydrochloride Salts of Amino Acid Derivatives
Compounds like Amitriptyline Hydrochloride (a tricyclic antidepressant) share the hydrochloride salt but differ fundamentally in structure and application. Such comparisons highlight that hydrochloride salts primarily enhance solubility rather than dictate biological function .
Comparative Data Table
Key Research Findings and Limitations
- This compound: Its D-configuration may reduce metabolic degradation in vivo compared to L-isoforms, but further studies are needed to confirm this hypothesis .
- MF13 : Superior efficacy over precursor m-sarcolysin (p<0.001) underscores the importance of structural complexity in anticancer activity. However, transient myelosuppression and weight loss limit its clinical use .
- Gaps in Data: Direct comparative studies between this compound and its analogs are scarce, necessitating further research into pharmacokinetics and mechanistic pathways.
Preparation Methods
Reaction Overview
This method involves esterifying D-norvaline (2-aminopentanoic acid) with ethanol in the presence of hydrochloric acid. The reaction proceeds via acid-catalyzed Fischer esterification, yielding the hydrochloride salt directly.
Reaction equation :
Procedure and Optimization
-
Step 1 : D-Norvaline (1.0 mol) is dissolved in anhydrous ethanol (5.0 L) under nitrogen.
-
Step 2 : Dry HCl gas is bubbled into the solution at 0–5°C for 2 hours.
-
Step 3 : The mixture is refluxed at 78°C for 12–24 hours, monitored by thin-layer chromatography (TLC).
-
Step 4 : Post-reaction, the solvent is evaporated under reduced pressure, and the residue is recrystallized from ethanol-diethyl ether (1:3) to yield white crystals.
Key data :
| Parameter | Value |
|---|---|
| Yield | 85–90% |
| Purity (HPLC) | ≥98% |
| Reaction Temperature | 78°C |
| Catalyst | HCl (gas) |
Multi-Step Synthesis from n-Valeric Acid
Synthetic Pathway
This route starts with n-valeric acid and proceeds through bromination, ammonolysis, resolution, and esterification.
Bromination of n-Valeric Acid
n-Valeric acid is converted to α-bromo-n-valeric acid using liquid bromine and red phosphorus.
Conditions :
-
Temperature: 80°C
-
Time: 3 hours
-
Molar ratio (n-valeric acid : Br₂): 1:1.05
Ammonolysis to Racemic α-Aminopentanoic Acid
α-Bromo-n-valeric acid is treated with concentrated ammonia to form racemic α-aminopentanoic acid.
Conditions :
-
Catalyst: Hexamethylenetetramine (0.1 eq)
-
Temperature: 60°C
-
Time: 6 hours
Resolution with D-Tartaric Acid
Racemic α-aminopentanoic acid is resolved using D-tartaric acid to isolate the D-enantiomer.
Procedure :
-
Racemate (1.0 mol) and D-tartaric acid (1.1 mol) are dissolved in hot water (10 L).
-
The solution is cooled to 5°C, and the D-enantiomer tartrate salt crystallizes.
Esterification with Ethanol
The resolved D-norvaline is esterified with ethanol and HCl to form the hydrochloride salt (see Section 1.2).
Key data :
| Step | Yield | Purity |
|---|---|---|
| Bromination | 95% | 90% |
| Ammonolysis | 88% | 85% |
| Resolution | 75% | 99% ee |
| Esterification | 85% | 98% |
Resolution of Racemic Ethyl 2-Aminopentanoate
Synthesis of Racemic Ethyl 2-Aminopentanoate
Ethyl n-valerate is brominated to ethyl α-bromovalerate, followed by ammonolysis.
Reaction equation :
Chiral Resolution
Racemic ethyl 2-aminopentanoate is resolved using D-tartaric acid in methanol.
Conditions :
-
Solvent: Methanol-water (4:1)
-
Temperature: 25°C
-
Resolution efficiency: 80% ee after two recrystallizations
Hydrochloride Formation
The resolved D-ethyl 2-aminopentanoate is treated with HCl gas in diethyl ether to form the hydrochloride salt.
Yield : 90%
Purity : 99% (by chiral HPLC)
Comparative Analysis of Methods
| Method | Starting Material | Steps | Total Yield | Enantiomeric Excess | Scalability |
|---|---|---|---|---|---|
| Direct Esterification | D-Norvaline | 1 | 85–90% | ≥99% ee | High |
| Multi-Step Synthesis | n-Valeric Acid | 5 | 50–60% | ≥99% ee | Moderate |
| Racemate Resolution | Ethyl n-Valerate | 4 | 65–70% | 99% ee | Low |
Industrial Considerations
-
Cost Efficiency : The multi-step synthesis from n-valeric acid is cost-effective for large-scale production but requires meticulous purification.
-
Purity Control : Resolution methods using D-tartaric acid ensure high enantiomeric purity, critical for pharmaceutical applications.
-
Environmental Impact : Bromination steps generate HBr waste, necessitating neutralization protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
